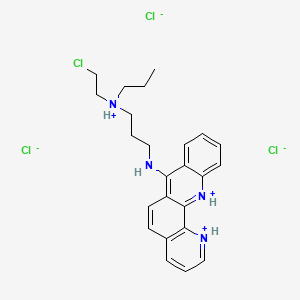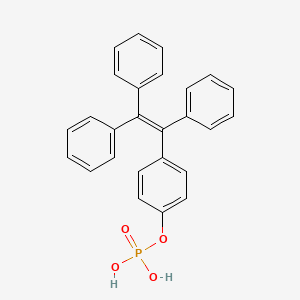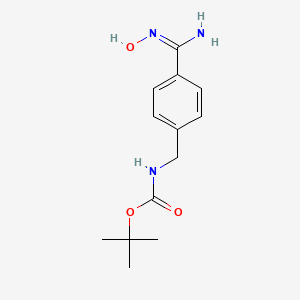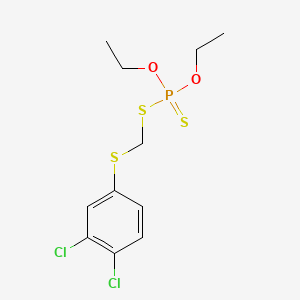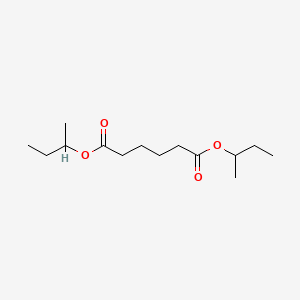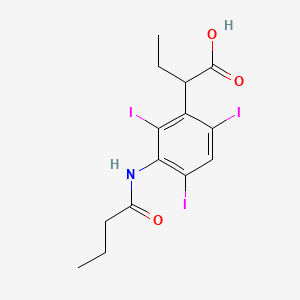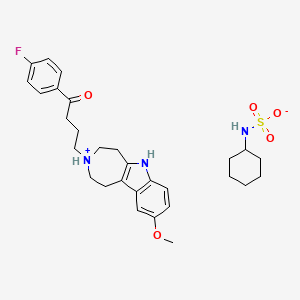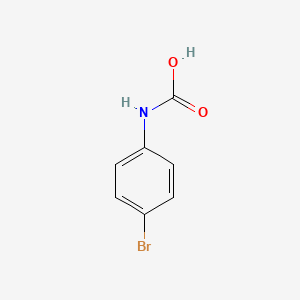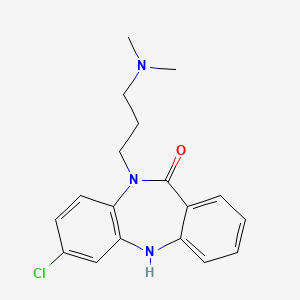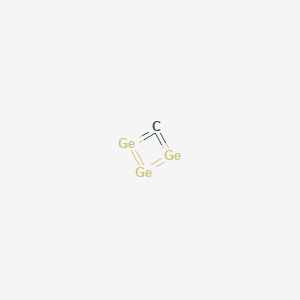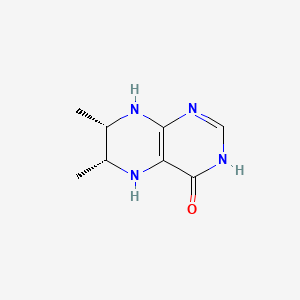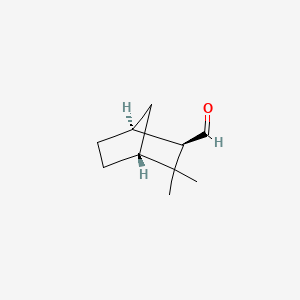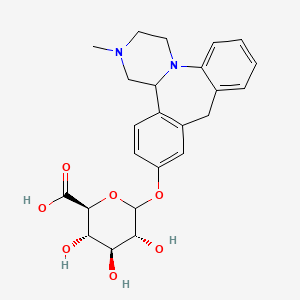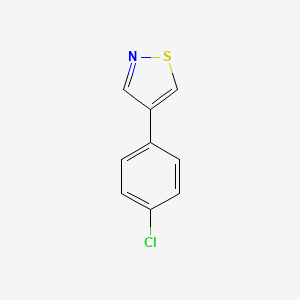
4-(4-Chlorophenyl)-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the thiazole ring . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Chlorophenyl)-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-1,2-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-1,2-thiazole involves its interaction with various molecular targets and pathways. The compound’s aromaticity and electron-donating properties enable it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
- 4-(4-Chlorophenyl)-1,3-thiazole
- 4-(4-Chlorophenyl)-1,2-oxazole
- 4-(4-Chlorophenyl)-1,2-imidazole
Comparison: 4-(4-Chlorophenyl)-1,2-thiazole is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct electronic and steric properties. Compared to its analogs, such as 4-(4-Chlorophenyl)-1,3-thiazole and 4-(4-Chlorophenyl)-1,2-oxazole, the 1,2-thiazole structure offers different reactivity and biological activity profiles .
Propiedades
Fórmula molecular |
C9H6ClNS |
|---|---|
Peso molecular |
195.67 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6ClNS/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H |
Clave InChI |
PJNUEJRJFJEAOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


